molecular formula C10H8BrF3O2 B7817002 (2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol

(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol

Cat. No.: B7817002
M. Wt: 297.07 g/mol
InChI Key: OIFYYCIXJKDFBX-CBAPKCEASA-N
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Description

(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a trifluoromethyl group, and a chromen-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable chromen-4-ol derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield chromen-4-one derivatives, while substitution of the bromine atom may produce a variety of functionalized chromen-4-ol compounds.

Scientific Research Applications

(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: Research into its pharmacological properties has shown potential for the development of new drugs, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with specific functional attributes.

Mechanism of Action

The mechanism of action of (2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-hydroxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-6-ol: Similar structure but with different substitution patterns.

    (2S,4S)-6-chloro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol: Chlorine atom instead of bromine.

    (2S,4S)-6-bromo-2-(methyl)-3,4-dihydro-2H-chromen-4-ol: Methyl group instead of trifluoromethyl.

Uniqueness

The uniqueness of (2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol lies in its combination of a bromine atom and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.

Properties

IUPAC Name

(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-3,7,9,15H,4H2/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFYYCIXJKDFBX-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)OC1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(C=CC(=C2)Br)O[C@@H]1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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